Transferrin-2, partial
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
RLCVTSNVALAKCHMMSVFAFSR |
Origin of Product |
United States |
Molecular Architecture and Genetic Underpinnings of Transferrin 2, Partial
Genomic Organization and Transcriptional Regulation of the Transferrin-2 Gene
The human Transferrin-2 gene, officially symbolized as TFR2, is located on the long arm of chromosome 7 at position 7q22.1. mdpi.comnih.gov The gene spans approximately 21.1 kilobases and is composed of 18 exons. mdpi.comnih.gov This genomic structure gives rise to the protein's various domains, including a short N-terminal cytoplasmic region, a single transmembrane pass, and a large C-terminal extracellular portion which contains the transferrin-binding site. nih.govpnas.orghaematologica.org
Transcriptional regulation of the TFR2 gene is notably different from that of TFR1. A key distinction is the absence of iron-responsive elements (IREs) in the messenger RNA (mRNA) of TFR2. pnas.orghaematologica.org This means that, unlike TfR1, the expression of TfR2 is not regulated by intracellular iron levels at the post-transcriptional level. pnas.orghaematologica.org Instead, its transcription is controlled by other mechanisms. For instance, studies have identified the Orphan Nuclear Receptor ERRγ (Estrogen-related receptor gamma) as a transcriptional regulator of TFR2 gene expression in liver cells (hepatocytes). nih.govnih.gov The regulation of TfR2 occurs primarily through protein stabilization in response to ligand binding, rather than through transcriptional changes based on iron status. acs.orgmssm.edu
| Genomic Feature | Description | Reference |
| Gene Symbol | TFR2 | genecards.org |
| Chromosome Location | 7q22.1 | mdpi.comnih.gov |
| Exon Count | 18 | mdpi.comnih.gov |
| Regulatory Elements | Lacks Iron-Responsive Elements (IREs) | pnas.orghaematologica.org |
| Known Regulators | Orphan Nuclear Receptor ERRγ | nih.govnih.gov |
Alternative Splicing and Isoform Diversity of Transferrin-2, Partial (e.g., TfR2α, TfR2β)
The TFR2 gene produces multiple transcript variants through alternative splicing, leading to the expression of different protein isoforms. uniprot.orgresearchgate.net The two primary and most studied isoforms are designated TfR2α (alpha) and TfR2β (beta). nih.govmdpi.com These isoforms have distinct structures and, consequently, different functional roles.
TfR2α represents the full-length, canonical protein. It is a transmembrane protein that includes the cytoplasmic tail, the transmembrane domain, and the large extracellular domain responsible for binding transferrin. nih.govnih.govunito.it This isoform is the primary sensor of circulating iron in the liver. unito.it
TfR2β is a shorter, truncated variant. researchgate.net It notably lacks the N-terminal intracellular and transmembrane domains, making it a potentially intracellular or secreted protein. nih.govunito.it This structural difference dictates a distinct functional role, which is thought to be important in iron efflux in the spleen and in regulating iron levels within reticuloendothelial cells. researchgate.netnih.gov
The generation of TfR2α and TfR2β is regulated by the use of different, specific promoters and, consequently, distinct transcription start sites (TSSs). mdpi.comcd-genomics.com The use of alternative promoters is a common mechanism in eukaryotes to generate protein diversity from a single gene. nih.gov In the case of TFR2, a specific promoter located upstream of the gene drives the transcription of the full-length TfR2α isoform. mdpi.com The production of the TfR2β isoform originates from an alternative start site within the gene, leading to a transcript that excludes the initial exons coding for the N-terminal and transmembrane regions. researchgate.netnih.gov
The selection of which promoter and TSS to use is often dictated by the presence and activity of specific transcription factors in different cell types. researchgate.netnih.gov This differential promoter usage is the primary mechanism responsible for the distinct expression patterns and functions of the TfR2 isoforms. mdpi.com
The two main isoforms of TfR2 exhibit different mRNA expression patterns across various tissues, which reflects their specialized functions.
TfR2α mRNA is highly expressed in the liver, which is the primary site of its function in regulating the iron-regulatory hormone hepcidin (B1576463). mdpi.comuq.edu.au It is also expressed, though to a lesser extent, in the spleen, lungs, muscle, prostate, peripheral blood mononuclear cells, and erythroid progenitor cells. nih.govuq.edu.auuniprot.org
TfR2β mRNA shows a broader, though generally weaker, expression pattern and has been detected in all tissues tested. uniprot.org It has been specifically identified in the spleen, where it plays a role in iron efflux, and in bone cells such as osteoclasts and osteoblasts. nih.govunito.it
| Isoform | Structure | Primary Expression Locations (mRNA) | Reference |
| TfR2α | Full-length transmembrane protein | Liver, erythroid cells, spleen, lung, muscle, prostate | nih.govmdpi.comunito.it |
| TfR2β | Truncated, lacks transmembrane and intracellular domains | Spleen, bone; weak expression in most tissues | uniprot.orgnih.govunito.it |
Protein Synthesis and Post-Translational Processing of this compound
Following transcription and translation, the TfR2 polypeptide undergoes several crucial post-translational modifications that are essential for its structure, stability, and function. These modifications include glycosylation and the formation of disulfide bonds to facilitate dimerization. The protein is synthesized in the endoplasmic reticulum (ER), where these modifications begin. nih.gov Unlike TfR1, which is regulated by iron levels, TfR2 protein levels are stabilized by the binding of its ligand, holo-transferrin, which protects it from lysosomal degradation. mssm.edunih.govmolbiolcell.org
TfR2 is a glycoprotein (B1211001), meaning it is modified by the attachment of carbohydrate chains (oligosaccharides). Human TfR2 has four potential consensus sequences for N-linked glycosylation in its extracellular domain. nih.gov However, research has shown that only three of these sites are actually utilized: Asparagine (Asn) 240, Asn 339, and Asn 754. nih.gov The potential site at Asn 540 is not glycosylated. nih.gov
The function of these N-linked oligosaccharides is critical. While glycosylation is not required for the protein to travel to the cell surface or to bind its ligand, it is indispensable for two key properties:
Holo-Tf-induced stabilization : The unglycosylated form of TfR2 cannot be stabilized by holo-transferrin. nih.gov This means that without these sugar modifications, the receptor is degraded more rapidly, impairing its ability to function as an iron sensor. acs.orgnih.gov
Efficient Dimerization : Glycosylation is required for the efficient formation of intersubunit disulfide bonds that hold the TfR2 dimer together. acs.orgnih.gov
| Glycosylation Site | Status | Functional Implication of Glycosylation | Reference |
| Asn 240 | Utilized | Required for protein stabilization and efficient dimerization | nih.gov |
| Asn 339 | Utilized | Required for protein stabilization and efficient dimerization | nih.gov |
| Asn 540 | Not Utilized | N/A | nih.gov |
| Asn 754 | Utilized | Required for protein stabilization and efficient dimerization | nih.gov |
Like TfR1, TfR2 functions as a homodimer, a complex of two identical protein subunits. nih.gov These subunits are linked together by intermolecular disulfide bonds. nih.govnih.gov This dimerization process begins early during the protein's biosynthesis within the endoplasmic reticulum. nih.govresearchgate.net The monomeric form of the receptor is not able to bind transferrin; binding capacity is acquired only after the covalent, disulfide-linked dimer is formed. nih.govresearchgate.net
Proteolytic Processing and Soluble Form Generation
Transferrin Receptor 2 (TfR2) is a type II transmembrane glycoprotein that undergoes proteolytic cleavage, leading to the generation of a soluble, extracellular fragment known as soluble TfR2 (sTfR2). nih.govnih.gov This process, often referred to as ectodomain shedding, is a critical regulatory mechanism that modulates the receptor's function and is intricately linked to systemic iron homeostasis. nih.gov
The primary enzyme identified as responsible for the cleavage of TfR2 is Matriptase-2 (MT2), a transmembrane serine protease also known as TMPRSS6. haematologica.orgresearchgate.net Research has demonstrated that Matriptase-2 proteolytically processes membrane-bound TfR2. researchgate.net This cleavage event is not constitutive but is dynamically regulated by the concentration of iron-bound transferrin.
A key finding is that the shedding of TfR2 from the cell surface is inhibited by its ligand, diferric transferrin (Fe2Tf), in a dose-dependent manner. nih.govnih.gov When circulating iron levels are high, increased binding of diferric transferrin to TfR2 stabilizes the receptor on the cell membrane and blocks its cleavage by proteases like Matriptase-2. researchgate.netfrontiersin.org Conversely, in conditions of iron deficiency, the reduced saturation of transferrin leads to increased proteolytic release of sTfR2 from the cell membrane. nih.gov This suggests a feedback mechanism where the cell surface density of TfR2, a sensor of circulating iron, is post-translationally controlled by iron availability.
Further evidence for this regulatory loop comes from studies using a mutated form of TfR2, G679A, which is unable to bind diferric transferrin. nih.gov The shedding of this mutant receptor is not affected by the presence of the ligand, confirming that the binding of transferrin is the crucial step that prevents cleavage. nih.gov The generation of sTfR2 is not merely a degradation byproduct but represents a regulated cellular process. While the full physiological role of sTfR2 is still under investigation, it is believed to be a component of the signaling network that communicates iron status. nih.gov
| Protease | Cleavage Regulation | Effect | Supporting Evidence |
|---|---|---|---|
| Matriptase-2 (MT2/TMPRSS6) | Inhibited by iron-loaded transferrin (diferric transferrin) | Cleaves membrane-bound TfR2 to release a soluble fragment (sTfR2) | MT2 has been shown to cleave TfR2 in vitro, and this cleavage is blocked by diferric transferrin. researchgate.net |
| Unknown Protease(s) | Inhibited by diferric transferrin in a dose-dependent manner | Releases an endogenous soluble form of TfR2 from the surface of erythroid cells and transfected cell lines | The release of sTfR2 from the cell membrane is inversely correlated with diferric transferrin concentration. nih.govnih.gov |
Subcellular Localization and Dynamic Trafficking Mechanisms of this compound
The function of Transferrin Receptor 2 is intrinsically linked to its location within the cell. As a transmembrane protein, TfR2 is dynamically trafficked through various subcellular compartments, including the cell membrane, cytoplasm, and a network of endosomal pathways. nih.govmolbiolcell.orgbiocompare.com
Endocytic Pathways and Recycling Dynamics
TfR2 participates in receptor-mediated endocytosis, a process initiated by ligand binding at the cell surface. nih.gov The short cytoplasmic tail of the TfR2α isoform contains a YQRV motif, which is recognized as an endocytic signal essential for its internalization. nih.govmolbiolcell.org Mutation of a key tyrosine residue in this motif (Y23A) has been shown to inhibit the receptor's internalization and subsequent degradation. nih.govmolbiolcell.org
Once internalized, TfR2 enters the endosomal system, trafficking through early endosomes, late endosomes, and recycling endosomes. nih.govresearchgate.net The fate of the receptor within this system is heavily influenced by its ligand, diferric transferrin (Fe2Tf). In the absence of sufficient ligand, TfR2 is more likely to be sorted into a degradative pathway, trafficking through late endosomes to the lysosome. nih.govmolbiolcell.org
However, the binding of diferric transferrin to TfR2 induces a significant change in its trafficking dynamics. This binding stabilizes the receptor and redirects it away from the degradative route and into a recycling pathway. nih.govmolbiolcell.org Confocal microscopy studies have quantified this shift, showing that treatment with diferric transferrin increases the colocalization of TfR2 with markers of recycling endosomes (such as TfR1) and concurrently decreases its presence in late endosomes (marked by Rab7). nih.gov This ligand-induced stabilization and recycling increases the half-life of the TfR2 protein and enhances its presence at both the cell surface and in intracellular compartments. frontiersin.orgnih.gov
Interestingly, the trafficking of TfR2 can be cell-type specific. In erythroid precursors, which have a high demand for iron, TfR2 appears to facilitate a specialized pathway. It promotes the redirection of transferrin-containing vesicles from the typical recycling endosome pathway to multivesicular bodies (MVBs) and lysosomes, which is thought to be a highly efficient mechanism for iron delivery to support heme synthesis. ashpublications.orgashpublications.org
Intra- and Extracellular Distribution and Factors Influencing Localization
The steady-state distribution of TfR2 reflects a balance between its synthesis, endocytosis, recycling, and degradation. In hepatic cells like HepG2, approximately 31% of the total TfR2 pool resides on the cell surface, with the remaining 67% located in intracellular compartments. nih.govmolbiolcell.org At the subcellular level, TfR2 is found in distinct punctate structures and partially colocalizes with markers for the trans-Golgi Network (Golgin97, AP-1), early endosomes (EEA1), early/recycling endosomes (TfR1), and late endosomes (Rab7). nih.govresearchgate.net In polarized hepatocytes, TfR2 is predominantly localized to the basolateral membrane domain, a position that facilitates its interaction with circulating transferrin. researchgate.net
The extracellular distribution of TfR2 is represented by its soluble form (sTfR2), which is generated by the proteolytic cleavage described previously. nih.gov The release of this fragment into the extracellular space is a key factor influencing the density of the full-length receptor on the plasma membrane. nih.gov
A number of factors have been identified that influence the localization and distribution of TfR2.
| Factor | Effect on Localization/Distribution | Mechanism |
|---|---|---|
| Diferric Transferrin (Fe2Tf) | Increases cell surface and intracellular TfR2 levels. Redirects TfR2 from degradative to recycling pathways. | Ligand binding stabilizes the receptor, inhibiting its lysosomal degradation and promoting its return to the cell surface via recycling endosomes. nih.govmolbiolcell.org |
| Iron Status | Iron deficiency promotes the proteolytic cleavage and release of soluble TfR2 (sTfR2). | Low iron saturation of transferrin reduces ligand-mediated protection from proteases, increasing shedding from the cell surface. nih.gov |
| N-linked Glycosylation | Required for transferrin-induced stabilization but not for initial trafficking to the plasma membrane. | Proper glycosylation is necessary for the conformational changes or interactions that allow transferrin to stabilize the receptor, but not for the receptor's basic folding and transport. acs.org |
| Endocytic Motif (YQRV) | Essential for internalization from the plasma membrane. | Mutation of the Y23 residue in this motif blocks endocytosis, causing the receptor to accumulate at the cell surface. nih.govmolbiolcell.org |
| Cell Type | Trafficking pathways can vary (e.g., hepatocytes vs. erythroblasts). | Erythroid cells utilize a specialized lysosomal pathway for efficient iron delivery, a process influenced by TfR2. ashpublications.orgashpublications.org |
Biochemical Mechanisms and Intermolecular Interactions of Transferrin 2, Partial
Ligand Binding Dynamics: Transferrin and Other Molecules
The interaction between Transferrin Receptor 2 (TfR2), a partial protein, and its primary ligand, diferric transferrin (Fe2Tf), is a critical process in the regulation of systemic iron homeostasis. This binding initiates a cascade of events that ultimately influences the expression of hepcidin (B1576463), the master regulator of iron metabolism.
Kinetics and Thermodynamics of Diferric Transferrin Binding to Transferrin-2, Partial
The binding of diferric transferrin to the extracellular domain of Transferrin Receptor 2 is characterized by a lower affinity compared to its interaction with the more ubiquitous Transferrin Receptor 1 (TfR1). This distinction is fundamental to TfR2's proposed role as a sensor of serum iron saturation. frontiersin.orgnih.gov
Research using various methodologies has established the dissociation constant (Kd) for the TfR2-diferric transferrin interaction. Surface plasmon resonance-based assays determined the affinity of soluble TfR2 for iron-loaded transferrin to be approximately 27 nM. nih.gov This is roughly 25-fold lower than the high-affinity binding observed between TfR1 and diferric transferrin, which has a Kd of about 1.1 nM. nih.govnih.gov Another study calculated the association constant (Ka) for the binding of transferrin to TfR2α to be 5.6 × 10^6 M-1, which is about 35-fold less than that of TfR1. nih.gov This lower affinity suggests that TfR2 primarily binds its ligand when transferrin saturation is high, consistent with its function as a sensor for systemic iron levels. frontiersin.orgnih.gov
The binding of diferric transferrin has a profound thermodynamic effect on TfR2, leading to its stabilization. In the absence of its ligand, TfR2 has a relatively short half-life of approximately 4 hours. nih.govmolbiolcell.org However, upon binding to diferric transferrin, the half-life of the TfR2 protein is significantly extended to about 14 hours. molbiolcell.orgashpublications.org This stabilization is not observed with the addition of non-transferrin-bound iron or apo-transferrin (iron-free transferrin), indicating that the interaction with diferric transferrin itself is the key regulatory event. nih.govashpublications.org This ligand-induced stabilization occurs because the binding redirects TfR2 from a lysosomal degradation pathway towards a recycling pathway. nih.govmolbiolcell.org
| Receptor | Ligand | Dissociation Constant (Kd) | Association Constant (Ka) | Reference |
|---|---|---|---|---|
| This compound | Diferric Transferrin | ~27 nM | 5.6 x 106 M-1 | nih.govnih.gov |
| Transferrin Receptor 1 | Diferric Transferrin | ~1.1 nM | 2-3 x 108 M-1 | nih.govnih.gov |
| Condition | Half-life of this compound | Reference |
|---|---|---|
| Basal (No Ligand) | ~4 hours | nih.govmolbiolcell.org |
| + Diferric Transferrin | ~14 hours | molbiolcell.org |
Conformational Changes Induced by Ligand Binding
The binding of diferric transferrin to Transferrin Receptor 2 induces significant conformational changes that are essential for its function and subsequent signaling. Upon ligand binding, a notable structural alteration occurs at the junction of the TfR2 dimerization and Tf-binding interfaces, specifically involving a disordered loop in the apical domain known as the "apical arm". researchgate.net In the absence of a ligand, this arm is positioned away from the transferrin binding site. However, when diferric transferrin binds, the arm rotates towards the binding site. researchgate.net This movement is critical for stabilizing the receptor-ligand complex. nih.gov
This ligand-induced conformational shift is directly linked to the increased stability of the TfR2 protein. By altering its structure, the receptor is rerouted within the cell's trafficking pathways. In the unbound state, TfR2 is targeted for degradation in lysosomes. nih.govmolbiolcell.org Following the conformational change induced by diferric transferrin binding, the TfR2-ligand complex is increasingly localized to recycling endosomes, thereby avoiding the degradative pathway and extending the receptor's half-life. nih.govmolbiolcell.org This process ensures that the iron-sensing signal is sustained when circulating iron levels are high.
Role of Specific Domains in Ligand Recognition (e.g., Helical Domain, Apical Arm Junction, Extracellular Domain)
Extracellular Domain: The entire extracellular domain is necessary for ligand binding. Specific mutations within this domain can abolish the interaction. For instance, the G679A mutation in the extracellular domain of TfR2 eliminates its ability to bind diferric transferrin. nih.gov This mutation subsequently prevents the ligand-induced stabilization of the receptor, confirming that direct binding to the extracellular domain is the initiating event. nih.govmolbiolcell.org
Helical Domain: The helical domain plays a crucial role that distinguishes the binding mechanisms of TfR1 and TfR2. Studies using chimeric receptors, where the helical domain of TfR2 was swapped with that of TfR1, revealed that differences in this domain account for the different on-rates of transferrin binding between the two receptors. nih.govsemanticscholar.org This suggests that the initial contact and recognition by the ligand are heavily influenced by the specific structure of the helical domain.
Apical Arm Junction: This region is particularly critical for the stability of the TfR2-transferrin interaction, a feature not as prominent for the TfR1-Tf complex. nih.gov Upon ligand binding, the apical arm rotates to secure the complex. researchgate.net While the residues in this junction are well-conserved between the two receptors, they are functionally more critical for the TfR2-Tf interaction, highlighting a key difference in how the two receptors stabilize their bond with transferrin. researchgate.netnih.gov
Interaction Networks with Other Iron Homeostasis Regulators
Transferrin Receptor 2 does not function in isolation; it is part of a larger, membrane-associated protein complex that senses systemic iron levels and signals to regulate hepcidin. frontiersin.org Its interactions with other key regulatory proteins, including the HFE protein and components of the BMP signaling pathway, are central to this process.
Associations with Hemojuvelin (HJV) and Bone Morphogenetic Proteins (BMPs) Signaling Components
The TfR2/HFE sensing complex is functionally linked to the bone morphogenetic protein (BMP) signaling pathway, which is a primary regulator of hepcidin transcription. frontiersin.orgnih.gov A key mediator in this connection is hemojuvelin (HJV), which acts as a BMP co-receptor. nih.govresearchgate.net
Recent findings indicate that TfR2, HFE, and HJV can form a larger, membrane-associated protein complex. frontiersin.orgsemanticscholar.org This "supercomplex" is hypothesized to be the central hub for integrating iron signals and activating the downstream BMP pathway. nih.gov The ability of these three proteins, all of which cause hemochromatosis when mutated, to form a complex provides a compelling molecular basis for their convergent roles in hepcidin regulation. frontiersin.orgnih.gov
The signaling cascade is initiated by BMPs, particularly BMP6, whose expression is regulated by iron levels. frontiersin.org BMPs bind to a complex of BMP type I and type II receptors, and this process is enhanced by the co-receptor HJV. nih.govresearchgate.net This leads to the phosphorylation of intracellular SMAD proteins, which then translocate to the nucleus to activate hepcidin gene transcription. nih.govresearchgate.net While the BMP signaling pathway can be activated independently of TfR2 and HFE in some experimental contexts, studies in mice with mutations in HFE or TfR2 show impaired liver BMP-SMAD signaling. nih.govpnas.org This suggests that the TfR2/HFE complex acts upstream to modulate or facilitate HJV-dependent BMP signaling in response to changes in transferrin saturation. frontiersin.orgnih.gov The extracellular domain of TfR2 has also been shown to bind BMPs directly, suggesting it may act as a decoy receptor or co-receptor to modulate BMP signaling activity. nih.gov
Interactions with Erythropoietin Receptor (EPOR) and Implications for Erythropoiesis Control
Transferrin Receptor 2 (TfR2) plays a critical role in the regulation of red blood cell production, or erythropoiesis, through its direct interaction with the Erythropoietin Receptor (EPOR). nih.govfrontiersin.org In erythroid precursor cells, TfR2 and EPOR are co-expressed and form a protein complex. frontiersin.orgmdpi.com This association begins in the endoplasmic reticulum and is essential for the efficient transport of the EPOR to the cell surface. nih.govfrontiersin.org
By forming this complex, TfR2 stabilizes the EPOR on the plasma membrane of erythroblasts, thereby modulating the sensitivity of these cells to the hormone erythropoietin (Epo). frontiersin.org The function of TfR2 as a regulator of Epo sensitivity is intrinsically linked to systemic iron availability. ashpublications.org In iron-replete conditions, the ligand for TfR2, diferric transferrin (holo-Tf), is abundant and binds to the receptor. nih.gov This ligand-bound, stabilized TfR2 acts to impair Epo sensitivity, which serves to limit erythropoiesis, aligning red blood cell production with sufficient iron stores. ashpublications.org
Conversely, during states of iron deficiency, the lack of holo-Tf leads to the destabilization of TfR2. ashpublications.org This downregulation of erythroid TfR2 enhances the sensitivity of progenitor cells to Epo, stimulating erythropoiesis to compensate for the reduced iron levels. ashpublications.org This mechanism is supported by studies on mouse models where the specific deletion of TfR2 in the bone marrow results in an increased number of nucleated erythroid cells, enhanced Epo sensitivity, and higher red blood cell counts. nih.gov Thus, erythroid TfR2 functions as a crucial component of an iron-sensing mechanism that adjusts the rate of erythrocyte production to match iron availability. ashpublications.org
| Interacting Protein | Location of Interaction | Functional Consequence |
| Erythropoietin Receptor (EPOR) | Endoplasmic Reticulum & Cell Surface | Facilitates EPOR transport to the cell surface; Modulates cellular sensitivity to Erythropoietin (Epo). nih.govfrontiersin.org |
| Diferric Transferrin (holo-Tf) | Cell Surface | Stabilizes TfR2 protein; Impairs Epo sensitivity in iron-replete states. nih.govashpublications.org |
Intracellular Signaling Pathways Modulated by this compound
While the signaling cascades downstream of TfR2 in erythroid cells are not fully elucidated, evidence points to its modulation of and convergence with key intracellular pathways. mdpi.com
Activation of ERK1/2 and MAPK Cascades
TfR2 is implicated in the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) cascade. In hepatic cells, the binding of holo-transferrin to TfR2 has been shown to induce the phosphorylation, and thus activation, of ERK1/2. haematologica.org Silencing the TFR2 gene in these cells leads to a significant decrease in the levels of phosphorylated ERK1/2. haematologica.org Further studies in mouse models lacking both Hfe and TfR2 also indicate that both the MAPK/ERK and BMP/SMAD signaling pathways are involved in their regulatory functions. nih.gov
While the signaling in erythroid cells is less defined, research using an erythroleukemic cell line (K-562) observed that stimulating TfR2 with a ligand-mimicking antibody resulted in the activation of the p38/ERK signaling pathway. mdpi.com This suggests that TfR2 can transduce signals via the MAPK/ERK cascade, although its precise role and downstream targets in primary erythroid cells require further investigation. mdpi.com
Convergence with SMAD-Mediated Signaling Pathways
TfR2 signaling also converges with the SMAD-mediated signaling pathways, which are the canonical transducers for the Transforming Growth Factor-β (TGF-β) superfamily of ligands. nih.gov In hepatocytes, TfR2-mediated regulation of the iron-regulatory hormone hepcidin involves both the MAPK/ERK and the Bone Morphogenetic Protein (BMP)/SMAD pathways. nih.gov
A direct link in erythroid cells is established through Growth Differentiation Factor-15 (GDF15), a member of the TGF-β superfamily. mdpi.comresearchgate.net The production and release of GDF15 from erythroblasts are dependent on a TfR2-mediated signaling pathway. mdpi.com As a TGF-β family member, GDF15 exerts its biological functions by binding to its receptors and initiating intracellular signaling cascades, which can include the canonical SMAD pathway. researchgate.netnih.govnih.gov This involves the phosphorylation of receptor-regulated SMADs (such as SMAD2 and SMAD3), which then form complexes with SMAD4 and translocate to the nucleus to regulate target gene transcription. nih.govnih.gov By controlling the expression of an upstream ligand like GDF15, TfR2 signaling directly intersects with and influences the activity of SMAD-mediated pathways. mdpi.comresearchgate.net
Functional Roles of Transferrin 2, Partial in Biological Processes Excluding Clinical Outcomes
Contribution to Systemic Iron Sensing and Homeostasis Regulation
TfR2 is a pivotal component of the body's iron-sensing mechanism, primarily operating within the liver to maintain iron homeostasis. frontiersin.orgnih.gov Unlike TfR1, whose expression is post-transcriptionally regulated by intracellular iron levels, TfR2 expression is not significantly affected by cellular iron status but is stabilized by the presence of its ligand, diferric transferrin (holo-Tf). bpsbioscience.comnih.gov This characteristic allows it to function as a sensor of circulating iron concentrations.
The primary mechanism through which TfR2 regulates systemic iron balance is by modulating the expression of hepcidin (B1576463), the master regulatory hormone of iron homeostasis. nih.govjci.org Hepcidin, produced by the liver, controls the flow of iron into the plasma from dietary sources and recycling macrophages.
In response to increased levels of circulating holo-Tf, which signifies iron-replete conditions, TfR2 is stabilized on the hepatocyte surface. nih.gov This stabilization is thought to initiate a signaling cascade that leads to the upregulation of hepcidin transcription. semanticscholar.orgelsevierpure.com One proposed model suggests that TfR2, in complex with the hereditary hemochromatosis protein (HFE), interacts with other proteins, including hemojuvelin (HJV), to enhance the bone morphogenetic protein (BMP) signaling pathway, a key regulator of hepcidin expression. nih.govfrontiersin.orgresearchgate.net The increased hepcidin levels then lead to the degradation of the iron exporter ferroportin, thereby reducing iron entry into the bloodstream.
Conversely, in states of iron deficiency, the lower concentration of holo-Tf leads to the destabilization and degradation of TfR2. ashpublications.org This, in turn, dampens the signaling for hepcidin production, allowing for increased iron absorption and release into the circulation. ashpublications.org Studies in mice and humans with mutations in the TFR2 gene demonstrate inappropriately low hepcidin levels, leading to iron overload (hemochromatosis type 3), underscoring the critical role of TfR2 in this regulatory axis. elsevierpure.comnih.gov
| Condition | Holo-Transferrin Level | TfR2 Stability | Hepcidin Expression | Systemic Iron Availability |
|---|---|---|---|---|
| Iron Replete | High | Stabilized | Increased | Decreased |
| Iron Deficient | Low | Destabilized | Decreased | Increased |
While both TfR1 and TfR2 bind holo-Tf, they exhibit significant differences in their affinity, regulation, and primary functions related to iron uptake. TfR1 has a much higher affinity for holo-Tf (approximately 25 to 30 times greater) than TfR2. wikipedia.orgresearchgate.netnih.gov This high affinity makes TfR1 the principal mediator of iron uptake for most cells, ensuring an efficient supply of iron even at low plasma concentrations. wikipedia.org
In contrast, the lower affinity of TfR2 for holo-Tf makes it a more suitable sensor of fluctuations in transferrin saturation. frontiersin.org While TfR2 can mediate iron uptake when overexpressed in cell lines, its primary physiological role in hepatocytes is not iron acquisition but rather the regulation of hepcidin. physiology.orgnih.gov Studies using siRNA to knock down TfR1 and TfR2 in human hepatoma cells showed that reducing TfR1 significantly decreased iron uptake, whereas knocking down TfR2 had no effect. physiology.orgnih.gov
Furthermore, the regulation of these two receptors is fundamentally different. TfR1 expression is tightly controlled by intracellular iron levels via the iron-responsive element/iron-regulatory protein (IRE/IRP) system; its expression increases in iron-deficient cells and decreases in iron-replete cells. bpsbioscience.com TfR2 expression, however, is not regulated by this system and is instead stabilized at the protein level by its ligand, holo-Tf. bpsbioscience.comnih.gov
| Feature | Transferrin Receptor 1 (TfR1) | Transferrin Receptor 2 (TfR2) |
|---|---|---|
| Affinity for Holo-Tf | High | Low (25-30 fold lower than TfR1) wikipedia.orgresearchgate.netnih.gov |
| Primary Function | Cellular iron uptake wikipedia.org | Systemic iron sensing and hepcidin regulation frontiersin.orgnih.gov |
| Expression | Ubiquitous wikipedia.org | Primarily hepatocytes and erythroid precursors researchgate.net |
| Regulation by Iron | Post-transcriptionally regulated by intracellular iron (IRE/IRP system) bpsbioscience.com | Protein stabilized by holo-Tf; not regulated by the IRE/IRP system bpsbioscience.comnih.gov |
Involvement in Erythroid Development and Maturation
Beyond its hepatic function, TfR2 plays a significant role in erythropoiesis, the process of red blood cell production. ashpublications.orgnih.gov This function is distinct from its role in systemic iron regulation and highlights a direct involvement in the development and maturation of erythroid precursors.
TfR2 is expressed on the surface of erythroid progenitor cells, where it forms a complex with the erythropoietin (Epo) receptor (EpoR). nih.govnih.gov This association is crucial for the efficient transport of the EpoR to the cell surface and for stabilizing it there. nih.govnih.gov By modulating the surface expression of EpoR, TfR2 influences the sensitivity of erythroid progenitors to Epo, a key hormone that drives their proliferation and differentiation. ashpublications.orgnih.gov
In conditions of iron sufficiency, erythroid TfR2 appears to act as a negative regulator of erythropoiesis, limiting Epo sensitivity to prevent excessive red blood cell production. ashpublications.org Conversely, in iron-deficient states, the destabilization of TfR2 enhances Epo sensitivity, stimulating erythropoiesis to compensate for the reduced hemoglobin synthesis per cell. ashpublications.org Mice lacking TfR2 specifically in the bone marrow exhibit increased red blood cell counts and enhanced sensitivity to Epo, supporting this regulatory role. nih.gov
Furthermore, some research suggests an alternative iron trafficking pathway in erythroid cells involving TfR2. This pathway may direct transferrin to lysosomes, with subsequent iron transport to the mitochondria for heme synthesis, potentially through direct organelle contacts. mdpi.comnih.gov This specialized pathway could be crucial for handling the massive amounts of iron required for hemoglobinization during erythroid maturation.
Putative Roles in Other Cellular Processes (e.g., Cellular Proliferation and Differentiation)
While the roles of TfR2 in iron homeostasis and erythropoiesis are its most well-defined functions, emerging evidence suggests its involvement in other cellular processes, including proliferation and differentiation in non-hematopoietic contexts. wikipedia.org The expression of TfR2 has been observed in various cell lines, and its ability to support cell growth has been demonstrated in iron-chelated cultured cells. ashpublications.org
The mechanisms underlying these putative roles are still under investigation. It is plausible that TfR2's influence on cellular proliferation is linked to its ability to modulate iron availability, as iron is an essential cofactor for many enzymes involved in DNA synthesis and cell cycle progression. Additionally, its interactions with signaling pathways, such as the MAPK pathway which has been implicated in its signaling downstream of transferrin binding, could contribute to its effects on cell growth and differentiation. However, the precise signaling events and downstream targets of TfR2 in these contexts remain to be fully elucidated.
Advanced Methodologies in Transferrin 2, Partial Research
Recombinant Protein Expression and Purification Strategies for Transferrin-2, Partial Forms (e.g., Extracellular Domain)
The production of partial forms of Transferrin-2, especially the soluble extracellular domain (ECD), is crucial for structural and functional studies. Recombinant protein technology is the cornerstone of this effort. A common strategy involves expressing the human TfR2 ECD in various host systems. For instance, the ECD has been expressed as a recombinant Fc chimera protein. rndsystems.com This approach fuses the ECD of TfR2 to the Fc region of an antibody, which often aids in purification and enhances stability.
Purification of these recombinant proteins is typically achieved through chromatographic techniques. For example, a one-step anion exchange chromatography process has been successfully used to purify recombinant human transferrin to over 95% purity from a rice expression system. nih.govresearchgate.net Similar principles are applied to purify recombinant TfR2 fragments. The purity and structural integrity of the final product are often assessed using methods like SDS-PAGE, which can show the expected molecular weight under both reducing and non-reducing conditions. rndsystems.com For example, a recombinant human TfR2 Fc chimera protein appears as bands at 105-117 kDa under reducing conditions and 180-210 kDa under non-reducing conditions, confirming its dimeric nature. rndsystems.com
These purified partial proteins are invaluable for in vitro binding assays and structural elucidation studies, providing insights into the molecular interactions of TfR2 without the complexities of the full-length membrane-bound protein.
Structural Elucidation Techniques Applied to this compound and its Complexes (e.g., X-ray Crystallography, SPR, Cryo-EM)
Understanding the three-dimensional structure of Transferrin-2 and its complexes is vital for deciphering its mechanism of action. Although high-resolution structures of TfR2 itself are less common than for its homolog TfR1, various techniques have been applied to study its interactions. nih.gov
X-ray Crystallography: This technique has been instrumental in determining the atomic-level structure of transferrin and the TfR1-transferrin complex. drugbank.comnih.govresearchgate.net While a high-resolution crystal structure of the full TfR2 is not widely cited, crystallography has been used to study recombinant partial forms, such as the N-lobe of human transferrin, providing insights into the conformational changes involved in iron release. drugbank.com
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has been used to determine the structure of the human TfR1-transferrin complex at subnanometer resolution. nih.gov This technique is particularly suited for large, flexible complexes and could be applied to visualize the structure of TfR2 in complex with its binding partners.
Surface Plasmon Resonance (SPR): SPR is a powerful technique for quantifying the kinetics and affinity of protein-protein interactions in real-time. SPR-based assays were used to determine the binding affinity of the soluble form of TfR2 for iron-loaded transferrin. nih.govresearchgate.net These experiments revealed that TfR2 has a 25-fold lower affinity for transferrin (affinity constant of ~27 nM) compared to TfR1, a key finding that helps explain their different physiological roles. nih.govresearchgate.net
Proteomic and Interactomic Approaches for Identifying Novel Binding Partners
Identifying the full spectrum of proteins that interact with Transferrin-2 is key to understanding its diverse functions. Proteomic and interactomic approaches are used to map these molecular networks.
Co-immunoprecipitation is a classic technique used to probe for protein interactions. Studies have used this method to investigate the relationship between TfR1 and TfR2. wsu.edu Western blot analysis of K562 cell lysates under non-reducing conditions revealed that TfR1 and TfR2 can form heterodimers, although they co-immunoprecipitate to a very limited extent, suggesting a potentially transient or weak interaction in this cell line. wsu.edu These findings suggest a more complex interplay between the two receptors than previously thought. More advanced proteomic techniques, such as mass spectrometry-based analysis of immunoprecipitated complexes, could be employed to identify a broader range of novel and potentially transient binding partners of TfR2 in different cellular contexts.
Bioinformatic and Computational Modeling for Sequence and Structural Analysis
Bioinformatic and computational tools are essential for analyzing the vast amount of sequence and structural data related to Transferrin-2.
Sequence Analysis: The TFR2 gene encodes a single-pass type II membrane protein with several defined domains, including a protease-associated (PA) domain and a transferrin receptor-like dimerization domain. wikipedia.orggenecards.org Bioinformatic analyses help predict protein structure, identify conserved regions, and understand the potential impact of genetic mutations.
Computational Modeling: In the absence of high-resolution experimental structures, computational modeling can be used to generate 3D structural models of proteins and their complexes. nih.gov For example, computational rigid body refinement has been used to create 3D models of the apo- and holo-transferrin in complex with TfR1. nih.gov Such models, which are often validated against existing mutagenesis data, can provide valuable insights into the specific amino acid interactions that govern binding and function. nih.gov More recently, bioinformatic analyses of nonsense mutations in the TFR2 gene have utilized structural modeling to predict how these mutations result in truncated proteins that disrupt crucial domains for iron uptake and transport, thereby explaining their pathogenic role in hemochromatosis. researcher.life
These computational approaches are powerful hypothesis-generating tools that guide further experimental investigation into the structure-function relationships of Transferrin-2.
Comparative and Evolutionary Biology of Transferrin 2, Partial
Phylogenetic Analysis and Cross-Species Conservation
Phylogenetic analyses of the transferrin superfamily reveal a complex evolutionary history marked by gene duplication and diversification events. scholarsportal.info Studies of transferrins across vertebrates and invertebrates indicate that different members of the family have evolved to perform distinct, though often related, functions. nih.gov
Phylogenetic analysis of insect transferrins, for instance, has shown the existence of four orthologous groups. This research suggests that Transferrin-2 is an ancient member of this family, having arisen before the origin of insects. nih.gov In contrast, other insect transferrins, such as transferrins 1, 3, and 4, appear to have emerged later, early in insect evolution. nih.gov This ancient origin underscores a fundamental role for Transferrin-2 that has been conserved over a significant evolutionary timescale.
Further comparative studies across vertebrates have uncovered novel clades of transferrin present in fish, sauropsids (reptiles and birds), and amphibians, which are notably absent in mammals. nih.gov This suggests that a duplication event occurred in a vertebrate ancestor, leading to a new class of transferrin that was subsequently lost in the lineage leading to mammals. nih.gov
Conservation of key amino acid residues is a hallmark of the transferrin family, particularly those involved in iron and anion binding. nih.gov Most transferrins bind iron via four conserved residues: an aspartic acid, two tyrosines, and a histidine. nih.gov Analysis of 82 transferrin sequences from 61 different species has shown that while these residues are highly conserved, some variability exists, particularly in the N-lobe of the protein. nih.gov For example, the histidine ligand shows the most variability, and some insect transferrins substitute glutamic acid for aspartic acid. nih.gov This high degree of conservation in the core functional residues, even with some variation, highlights the persistent importance of the iron-binding function throughout evolution.
| Residue | General Function | Degree of Conservation | Observed Variations |
|---|---|---|---|
| Aspartic Acid | Iron Coordination | Highly Conserved | Substituted by Glutamic Acid in some insects nih.gov |
| Tyrosine (x2) | Iron Coordination | Highly Conserved | - |
| Histidine | Iron Coordination | Variable (especially in N-lobe) nih.gov | - |
| Arginine | Anion Binding | Conserved | Widespread substitution by Lysine in the N-lobe of fish and other organisms nih.gov |
| Threonine | Anion Binding | Conserved | - |
Orthologous and Paralogous Relationships within the Transferrin Receptor Family
The evolution of the transferrin receptor family, to which Transferrin-2 belongs, has been shaped by repeated gene duplication events. researchgate.net This has resulted in a family of homologous proteins with related but distinct functions. Homologous genes can be classified as orthologs (genes in different species that evolved from a common ancestral gene) or paralogs (genes within the same species that arose from a duplication event). nih.govlibretexts.org
Transferrin Receptor 2 (TfR2) is a paralog of the more well-known Transferrin Receptor 1 (TfR1). mdpi.comresearchgate.net The evolutionary history of the broader Transferrin Receptor/Glutamate Carboxypeptidase II (GCP2) family shows multiple duplications. researchgate.net This family includes not only TfR1 and TfR2 but also several other homologous proteins like GCP2 and N-acetylated alpha-linked acidic dipeptidase-like protein (NAALADL2). researchgate.net The divergence of these paralogs has allowed for the evolution of specialized functions.
Orthologs of the human TFR2 gene have been identified in a wide range of vertebrate species, indicating its presence in a common ancestor. nih.gov The National Center for Biotechnology Information (NCBI) Orthologs database lists TFR2 orthologs in species from bony fishes to mammals. nih.gov The conservation of this gene across such a broad taxonomic range points to its fundamental biological importance.
| Species | Common Name | Gene Symbol | Chromosome Location |
|---|---|---|---|
| Homo sapiens | Human | TFR2 | 7q22 researchgate.net |
| Pan troglodytes | Chimpanzee | TFR2 | 7 researchgate.net |
| Mus musculus | House mouse | Tfr2 | 5 G2 researchgate.netnih.gov |
| Rattus norvegicus | Norway rat | Tfr2 | - nih.gov |
| Bos taurus | Domestic cattle | TFR2 | - nih.gov |
| Canis lupus familiaris | Dog | TFR2 | - nih.gov |
| Danio rerio | Zebrafish | tfr2 | - nih.gov |
The relationship between paralogs like TfR1 and TfR2 is a classic example of functional divergence after gene duplication. While both are involved in iron metabolism, they have evolved distinct roles. TfR1 is the primary mediator of cellular iron uptake, whereas TfR2 functions more as a sensor of systemic iron levels, playing a crucial role in regulating the iron-regulatory hormone hepcidin (B1576463). wikipedia.orgmdpi.com
Evolutionary Pressures Shaping the Functional Divergence of Transferrin-2, Partial
Gene duplication is a major driver of evolutionary innovation, allowing one copy of a gene to maintain its original function while the other is free to accumulate mutations and potentially acquire a new function (neofunctionalization) or divide the original function (subfunctionalization). plos.org The functional divergence between TfR1 and TfR2 is a clear illustration of this process.
Following the duplication event that gave rise to the ancestors of TfR1 and TfR2, different evolutionary pressures likely acted on the two paralogs. TfR1, as the primary iron uptake protein, would have been under strong selective pressure to maintain its high affinity for transferrin and its efficient internalization mechanism. In contrast, TfR2 evolved a different role. Instead of being a primary iron importer, it acts as a sensor of circulating iron, specifically of transferrin saturation. mdpi.com This function is critical for the long-term regulation of iron balance. When transferrin saturation is high, TfR2 on the surface of liver cells is stabilized, initiating a signaling cascade that leads to the production of hepcidin. mdpi.commedlineplus.gov Hepcidin, in turn, reduces iron absorption from the diet and release from stores. medlineplus.govmedlineplus.gov
This functional shift is reflected in the differential regulation and properties of the two receptors. TfR1 expression is tightly controlled by intracellular iron levels via the iron-responsive element/iron-regulatory protein (IRE/IRP) system, leading to decreased expression when iron is abundant. mdpi.com Conversely, high levels of iron-bound transferrin stabilize TfR2 on the cell surface, enhancing its signaling capacity. mdpi.com This opposing regulation is a key aspect of their functional divergence.
The evolutionary pressure to develop a sophisticated system for sensing and regulating total body iron, distinct from the immediate cellular need for iron, likely drove the divergence of TfR2. This allowed for the evolution of a homeostatic mechanism that prevents iron overload, a condition that can be highly toxic. Mutations in the TFR2 gene that impair its function lead to type 3 hereditary hemochromatosis, a disorder of iron overload, underscoring the critical, evolved function of this protein. medlineplus.govmedlineplus.gov The analysis of evolutionary changes in regulatory sequences and site-specific shifts in evolutionary rates are methods used to infer this type of functional divergence between paralogs. plos.orgffame.orgplos.org
Future Directions and Emerging Research Avenues for Transferrin 2, Partial
Elucidation of Unresolved Mechanistic Details in Signaling Cascades
A primary function of Transferrin Receptor 2 is its role in regulating hepcidin (B1576463), the master hormone of iron balance. However, the precise molecular mechanisms by which TfR2 transduces the signal of iron availability into hepcidin expression are not fully understood. Future research is critically needed to clarify these signaling cascades.
The mechanism of TfR2's transferrin-sensitivity through the bone morphogenetic protein (BMP)-signaling pathway remains a significant knowledge gap. frontiersin.org While it is known that TfR2 modulates hepcidin expression via the BMP-SMAD pathway, the exact steps are unclear. frontiersin.orgresearchgate.net One proposed model suggests that when transferrin saturation increases, the hemochromatosis protein (HFE) is displaced from Transferrin Receptor 1 (TfR1) and becomes available to bind TfR2, initiating a signaling cascade that promotes hepcidin synthesis. nih.govplos.org However, the hierarchy and interplay between the BMP/SMAD pathway and the TfR2/HFE pathway are not completely defined. nih.gov In vitro evidence suggests a potential link where the HFE/TfR2 complex interacts with membrane hemojuvelin (HJV), a BMP co-receptor, but this requires further in vivo validation. nih.gov
Furthermore, recent studies have implicated TfR2 in other signaling pathways, such as the p38-MAPK cascade, particularly in non-hepatic cells like osteoclasts. nih.gov Research indicates that Tfr2-deficient osteoclasts exhibit higher p38-MAPK signaling, suggesting a modulatory role for TfR2 in bone homeostasis. researchgate.netnih.gov Elucidating how TfR2 influences these diverse signaling pathways in different cell types is a key direction for future studies.
Table 1: Key Unresolved Questions in TfR2 Signaling
| Research Question | Signaling Pathway Involved | Potential Interacting Proteins | Implicated Disease/Process |
| How does the TfR2/HFE complex activate hepcidin transcription? | BMP/SMAD, MAPK | HJV, BMP Receptors | Hereditary Hemochromatosis |
| What is the hierarchy between the BMP6/SMAD and TfR2/HFE pathways in response to iron? | BMP/SMAD, MAPK | HJV, TfR1 | Iron Overload Disorders |
| How does TfR2 modulate p38-MAPK signaling in bone cells? | p38-MAPK | Unknown | Periodontitis, Bone Homeostasis |
| Does the interaction of TfR2 with the Erythropoietin Receptor (EPOR) involve a distinct signaling cascade? | JAK/STAT (presumed) | EPOR | Erythropoiesis |
Investigation of Novel Molecular Interactions and Regulatory Networks
The known interactions of TfR2, such as with transferrin and HFE, are central to its function, yet this interactome is likely incomplete. The binding of HFE to TfR2 itself remains a subject of debate, with some studies showing a functional complex and others failing to detect a direct interaction between the soluble proteins, suggesting that other factors or the membrane environment are crucial. nih.govresearchgate.net
Emerging research points to novel roles and interactions for TfR2 outside of hepatic iron sensing. A significant finding is the discovery of a TfR2-mediated iron transport system within the mitochondria of dopamine (B1211576) neurons in the substantia nigra. nih.gov This pathway, which appears to be disrupted in Parkinson's disease, opens up an entirely new area of investigation into the mitochondrial function of TfR2 and its role in neurodegeneration. nih.gov
In erythroid precursor cells, TfR2 associates with and stabilizes the erythropoietin receptor (EPOR), a function essential for regulating red blood cell production, especially under conditions of iron deficiency. nih.gov The molecular details of this interaction and the broader regulatory network it influences are still being explored. Additionally, the localization of TfR2 in specific membrane microdomains, such as caveolae and lipid rafts, suggests it is part of larger protein complexes that regulate its internalization and signaling functions. nih.govmdpi.com Identifying the full complement of proteins that interact with TfR2 in these domains will be crucial for a complete understanding of its regulation.
Development of Advanced Analytical Techniques for Real-Time Monitoring of Function
Understanding the dynamic nature of TfR2's interactions and functions requires the development of more sophisticated analytical tools. Current methods for analyzing iron-binding proteins, such as turbidimetric assays and measurements of total iron-binding capacity (TIBC), provide static snapshots of systemic iron status rather than real-time insights into cellular receptor function. linear.esmdpi.com
Future progress will depend on techniques that can monitor TfR2 in its native cellular environment. Advanced microscopy and spectroscopic methods, such as Förster resonance energy transfer (FRET), have already been used to indicate a physical interaction between transferrin and TfR2 in neurons. nih.gov Expanding the use of such techniques will allow for real-time visualization of TfR2 complex formation and trafficking in response to stimuli like changes in transferrin saturation.
Surface plasmon resonance (SPR) and electrospray ionization mass spectrometry (ESI-MS) have been employed to study the binding kinetics and stoichiometry of transferrin receptors with their ligands in vitro. researchgate.netpnas.org Adapting these and other label-free biosensor technologies for use in living cells or more complex membrane systems will be a significant step forward. Furthermore, the development of novel molecular probes and assays, potentially leveraging supramolecular chemistry or advanced immunofluorometric techniques, could enable high-throughput screening and more sensitive detection of TfR2 activity and its soluble forms. mdpi.comresearchgate.netresearchgate.net
Exploration of Specific Isoform Functions and Their Unique Contributions
The TFR2 gene encodes two primary isoforms, Tfr2α and Tfr2β, through the use of different promoters. nih.govmdpi.com These isoforms have distinct structures and expression patterns, implying unique biological roles that are only beginning to be unraveled.
Tfr2α is the well-characterized, full-length transmembrane protein expressed predominantly in the liver and erythroid cells, where it functions as the primary sensor of circulating iron-bound transferrin. nih.govnih.gov In contrast, Tfr2β is a truncated protein lacking the N-terminal transmembrane domain, resulting in a predicted cytosolic localization. nih.govnih.gov It is expressed more ubiquitously than the alpha isoform, with notable levels in the spleen, heart, and brain. nih.gov
The specific functions of Tfr2β are largely unknown and represent a major frontier in TfR2 research. mdpi.com The creation of a knock-in mouse model that specifically lacks the Tfr2β isoform has provided initial clues. nih.gov These mice exhibit transient anemia at a young age, suggesting a role for Tfr2β in erythropoiesis, but surprisingly have otherwise normal iron metabolism. nih.gov This highlights a clear divergence from the systemic iron overload seen when the Tfr2α isoform is absent. Future research must focus on identifying the specific binding partners and cellular pathways regulated by Tfr2β to understand its contribution to both normal physiology and disease.
Table 2: Comparison of Tfr2α and Tfr2β Isoforms
| Feature | Tfr2α | Tfr2β |
| Structure | Type II transmembrane glycoprotein (B1211001) nih.gov | Lacks transmembrane and cytoplasmic domains; likely cytosolic nih.govnih.gov |
| Primary Expression | Liver, erythroid precursors nih.govnih.gov | Ubiquitous; higher levels in spleen, heart, brain nih.gov |
| Known Function | Senses circulating iron-bound transferrin to regulate hepcidin frontiersin.orgmdpi.com | Implicated in erythropoiesis; largely uncharacterized nih.gov |
| Effect of Absence | Systemic iron overload (Hereditary Hemochromatosis Type 3) nih.gov | Transient juvenile anemia in a mouse model nih.gov |
Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding
The complexity of TfR2's roles in iron metabolism, erythropoiesis, and cellular signaling necessitates a move beyond single-gene or single-protein studies toward a more holistic, systems-level approach. nih.gov The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to build comprehensive models of TfR2 regulatory networks. omicstutorials.comazolifesciences.com
A multi-omics framework would allow researchers to connect TFR2 gene variants (genomics) with the differential expression of its α and β isoforms across various tissues (transcriptomics). This can be further linked to data on protein abundance, subcellular localization, and post-translational modifications (proteomics), and correlated with changes in iron-related metabolic pathways (metabolomics). omicstutorials.com
Q & A
Q. Table 1: Key Methodological Considerations for TfR2 Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
